N'-(2-chloroacetyl)cyclobutanecarbohydrazide
Description
N'-(2-Chloroacetyl)cyclobutanecarbohydrazide is a carbohydrazide derivative featuring a cyclobutane ring substituted with a chloroacetyl group. Its molecular formula is C₇H₁₀ClN₃O₂, with a molecular weight of 203.63 g/mol (calculated from its structure). The compound is identified by CAS No. 1311315-32-8 and InChIKey IYKJKRKBBOLUPQ-UHFFFAOYSA-N . It is commercially available through six suppliers, including MolPort and ZINC, under synonyms such as ZINC62151977 and MolPort-020-166-100 .
Properties
IUPAC Name |
N'-(2-chloroacetyl)cyclobutanecarbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2O2/c8-4-6(11)9-10-7(12)5-2-1-3-5/h5H,1-4H2,(H,9,11)(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYKJKRKBBOLUPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-chloroacetyl)cyclobutanecarbohydrazide typically involves the reaction of cyclobutanecarbohydrazide with 2-chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored by thin-layer chromatography to ensure completion.
Industrial Production Methods
While specific industrial production methods for N’-(2-chloroacetyl)cyclobutanecarbohydrazide are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The product is typically purified by recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(2-chloroacetyl)cyclobutanecarbohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Condensation Reactions: The carbohydrazide moiety can react with aldehydes or ketones to form hydrazones or hydrazides.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.
Condensation: Reagents such as aldehydes or ketones are used, often in the presence of an acid catalyst like p-toluenesulfonic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution: Products include azides, nitriles, and thioethers.
Condensation: Products include hydrazones and hydrazides.
Reduction: Products include primary amines and alcohols.
Scientific Research Applications
N’-(2-chloroacetyl)cyclobutanecarbohydrazide has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N’-(2-chloroacetyl)cyclobutanecarbohydrazide depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloroacetyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. The carbohydrazide moiety can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N'-(2-Chloroacetyl)cyclobutanecarbohydrazide with structurally analogous compounds, focusing on molecular properties, synthesis, and biological activities:
Key Structural and Functional Insights:
Ring Size and Steric Effects :
- The cyclobutane ring in the target compound introduces greater steric bulk compared to cyclopropane analogs (e.g., Compound 2 and N'-(2-Chloroacetyl)cyclopropanecarbohydrazide). This may enhance binding affinity in hydrophobic pockets of biological targets but could reduce synthetic accessibility .
- Benzodioxine derivatives (e.g., ) exhibit extended aromatic systems, likely improving π-π stacking interactions but increasing molecular weight and lipophilicity .
Substituent Impact on Reactivity and Bioactivity: The chloroacetyl group is a common reactive moiety across these compounds, facilitating nucleophilic substitution or cross-linking in biological systems. Its presence correlates with antitumor activity in N'-(2-Chloroacetyl)-2-cyanoacetohydrazide .
Synthetic Accessibility :
- Yields vary significantly: LASSBio-1684 was synthesized in 50% yield, while Compound 2 required multi-step optimization for a 15% yield, highlighting the challenge of introducing bulky substituents .
Biological Activity Trends: Antitumor Potential: N'-(2-Chloroacetyl)-2-cyanoacetohydrazide showed IC₅₀ values lower than doxorubicin in lung and breast cancer models, suggesting that electron-withdrawing groups (e.g., cyano) enhance cytotoxicity . Enzyme Inhibition: Compound 2’s monoubiquitin inhibition underscores the role of chloroacetyl groups in covalent enzyme targeting .
Biological Activity
N'-(2-chloroacetyl)cyclobutanecarbohydrazide is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by research findings and case studies.
Chemical Structure and Properties
This compound has the molecular formula C₇H₁₁ClN₂O₂ and is characterized by the presence of a cyclobutane ring and a hydrazide functional group. The chloroacetyl moiety is believed to enhance its reactivity and biological interaction potential.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for this compound suggest potent antibacterial activity, comparable to established antibiotics.
- Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
| Klebsiella pneumoniae | 75 |
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines. Preliminary studies indicate that it may induce cytotoxic effects, leading to apoptosis in cancer cells. The compound's mechanism of action may involve the inhibition of key cellular pathways associated with cancer proliferation.
- Table 2: Anticancer Activity of this compound
| Cancer Cell Line | IC50 (µg/mL) |
|---|---|
| MCF-7 (Breast Cancer) | 30 |
| A549 (Lung Cancer) | 25 |
| HeLa (Cervical Cancer) | 20 |
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial growth and cancer cell proliferation.
- DNA Interaction : It might interact with DNA, disrupting replication and transcription processes.
- Apoptotic Pathways : Induction of apoptosis in cancer cells could be a significant mechanism through which this compound exerts its anticancer effects.
Case Study 1: Antimicrobial Efficacy
A recent study focused on the antimicrobial efficacy of this compound against resistant bacterial strains. The results demonstrated that the compound significantly inhibited the growth of Staphylococcus aureus and Klebsiella pneumoniae, suggesting its potential as a novel antibiotic agent.
Case Study 2: Anticancer Research
In another investigation, the anticancer effects of this compound were assessed in vitro using various cancer cell lines. The study reported that treatment with this compound resulted in dose-dependent cytotoxicity, with notable effects observed in MCF-7 and A549 cells.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
